molecular formula C9H9N3OS B1358239 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 138588-25-7

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1358239
M. Wt: 207.25 g/mol
InChI Key: HAFHXRBEIXJLBW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction. It may also involve studying the mechanism of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility in different solvents, stability, etc.


Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and their antioxidant and anticancer activities were tested .

Methods of Application or Experimental Procedures

The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Results or Outcomes

The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be approximately 1.4 times higher than that of a well-known antioxidant ascorbic acid . In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .

Hybrid Compound of Chalcone-Salicylate

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches .

Methods of Application or Experimental Procedures

The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Then, computational approach was also applied in this study through molecular docking and MD simulation to explore its potency against breast cancer .

Results or Outcomes

The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as anticancer agent candidate .

Antibacterial Properties

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Derivatives of 4-methoxyphenyl acrylate, which is structurally similar to “3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine”, have been explored for their antibacterial properties.

Methods of Application or Experimental Procedures

Antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized.

Results or Outcomes

The synthesized nanofibers showed potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature.

Synthesis of Novel Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc. moieties were synthesized .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized compounds were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data .

Results or Outcomes

The synthesized compounds were tested for their antioxidant and anticancer activities . The antioxidant activity of some compounds was found to be approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid . In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .

Hybrid Compound of Chalcone-Salicylate

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches .

Methods of Application or Experimental Procedures

The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Then, computational approach was also applied in this study through molecular docking and MD simulation to explore its potency against breast cancer .

Results or Outcomes

The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as anticancer agent candidate .

Safety And Hazards

The safety and hazards associated with the compound are also important. This includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods to synthesize it more efficiently or with better yield.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFHXRBEIXJLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586070
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine

CAS RN

138588-25-7
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138588-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yu, Y Huang, J Li, X Tang, W Wu… - The Journal of Organic …, 2018 - ACS Publications
A copper-catalyzed aerobic oxidative annulation reaction of 2-aminopyridine/amidine with isothiocyanate has been reported. This strategy involving C–N/N–S bond formations provides …
Number of citations: 13 pubs.acs.org

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